
1,1-Dibutylguanidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibutylguanidine hydrochloride is an organic compound with the chemical formula C9H22ClN3. It is a derivative of guanidine, a compound known for its strong basic properties. This compound is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dibutylguanidine hydrochloride can be synthesized through the reaction of dibutylamine with cyanamide, followed by the addition of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the guanidine derivative being facilitated by the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of 1,1-Dibutylguanidine hydrochloride often involves the use of large-scale reactors where dibutylamine and cyanamide are reacted in the presence of a catalyst. The reaction mixture is then treated with hydrochloric acid to yield the final product. The process is optimized to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibutylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of guanidine.
Reduction: Simpler amine derivatives.
Substitution: Various substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
1,1-Dibutylguanidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,1-Dibutylguanidine hydrochloride involves its interaction with various molecular targets. The compound acts as a strong base and can form stable complexes with acids. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylbiguanide hydrochloride: Known for its antidiabetic properties.
2-butyl-1-hydroxyguanidine: Studied for its potential as a nitric oxide synthase inhibitor.
Uniqueness
1,1-Dibutylguanidine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as high basicity and the ability to form stable complexes with acids. These properties make it particularly useful in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C9H22ClN3 |
|---|---|
Peso molecular |
207.74 g/mol |
Nombre IUPAC |
1,1-dibutylguanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-3-5-7-12(9(10)11)8-6-4-2;/h3-8H2,1-2H3,(H3,10,11);1H |
Clave InChI |
GLVMQMGGZNRUOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


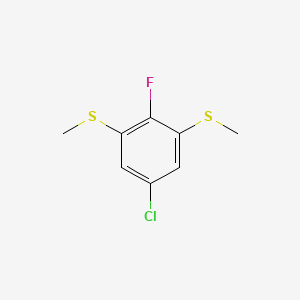
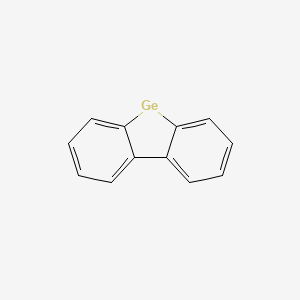
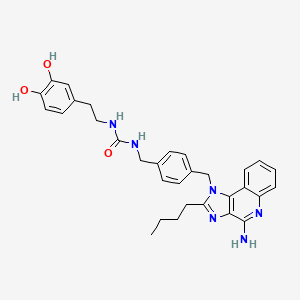
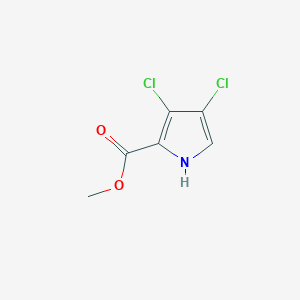

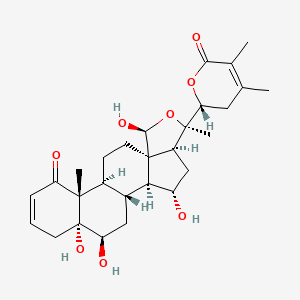



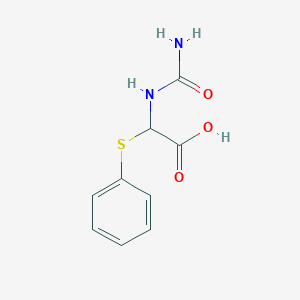
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)

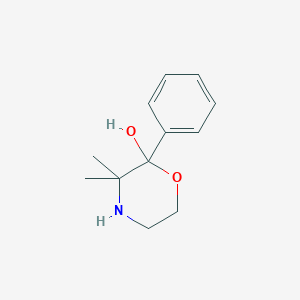
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
